2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride

Description

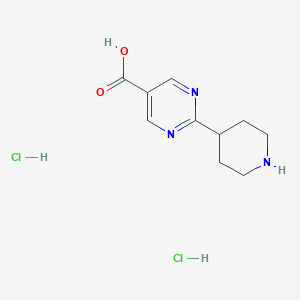

2-Piperidin-4-ylpyrimidine-5-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a piperidin-4-yl group at position 2 and a carboxylic acid moiety at position 3. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQONFYNSWYGYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine carboxylic acids. The process often includes steps such as cyclization, reduction, and purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions and minimize waste, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Molecular Comparison

2.2 Physicochemical and Pharmacokinetic Properties

- Solubility: The dihydrochloride salt form in the target compound and 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride improves aqueous solubility compared to non-salt analogs like 2-chloro-5-phenyl-4-(piperidin-1-yl)pyrimidine .

- Hydrogen Bonding: The hydroxyl group in 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid introduces additional hydrogen-bonding capacity, which may improve target binding and bioavailability compared to the non-hydroxylated target compound.

Key Research Findings and Trends

Salt Forms : Dihydrochloride salts (target compound, ) are preferred for improved solubility and crystallinity in drug formulations.

Bioavailability : Computational studies (e.g., ) indicate that pyrimidine-piperidine derivatives with ionizable groups (e.g., carboxylic acids) exhibit favorable oral bioavailability .

Structure-Activity Relationships (SAR) :

Biological Activity

2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride typically involves the reaction between piperidine derivatives and pyrimidine carboxylic acids. Key steps include cyclization, reduction, and purification, with specific attention to reaction conditions such as temperature and pH to enhance yield and purity .

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Involves adding oxygen or removing hydrogen.

- Reduction : Can be achieved using agents like lithium aluminum hydride.

- Substitution : Involves replacing functional groups with others .

Biological Activity

Research indicates that 2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride exhibits several biological activities:

The compound's mechanism of action is linked to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects that are context-dependent .

Therapeutic Applications

- Anti-inflammatory Properties : The compound has been shown to inhibit COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs .

- Anticancer Activity : Preliminary studies suggest that it may have potential as an anticancer agent by inducing apoptosis in cancer cells .

- Enzyme Inhibition : It has been explored for its role in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Studies

Recent investigations have highlighted the compound's effectiveness in various biological assays:

- In Vitro Studies : Studies demonstrated that derivatives of this compound significantly suppressed COX-2 activity, indicating its potential as an anti-inflammatory agent.

- Cancer Research : In vivo studies involving xenograft models showed that the compound could inhibit tumor growth effectively.

Comparative Analysis

A comparison with similar compounds reveals unique properties of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid; dihydrochloride:

| Compound | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 2-Piperidin-4-ylpyrimidine-5-carboxylic acid | Contains piperidine and pyrimidine rings | Anti-inflammatory, anticancer | Unique dual structure enhances activity |

| Piperidine derivatives | Piperidine ring only | Varies widely | Less specificity in action |

| Pyrimidine derivatives | Pyrimidine ring only | Antiviral, anticancer | Focused on nucleic acid interactions |

Q & A

Q. Resolution strategies :

- Comparative binding assays : Use surface plasmon resonance (SPR) to quantify affinity differences (e.g., KD values) .

- Structural modeling : Overlay analogs with target proteins (e.g., kinases) to identify steric clashes or electronic mismatches .

- Meta-analysis : Cross-reference data across studies using standardized metrics (e.g., IC50 normalized to pH 7.4) .

(Advanced) What methodologies optimize synthetic yield and purity under varying catalytic conditions?

Answer:

Design of Experiments (DOE) is critical:

- Catalyst screening : Test Pd/C, Ni, or organocatalysts for coupling steps. For example, Pd/C in ethanol increases yield by 15% compared to Ni .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require post-synthesis ion-exchange chromatography to remove residuals .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.